(E)-4-methoxy-1-(1-(styrylsulfonyl)azetidin-3-yl)piperidine
Description
Properties
IUPAC Name |
4-methoxy-1-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-22-17-7-10-18(11-8-17)16-13-19(14-16)23(20,21)12-9-15-5-3-2-4-6-15/h2-6,9,12,16-17H,7-8,10-11,13-14H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYLRYCKJBRFQD-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (E)-4-methoxy-1-(1-(styrylsulfonyl)azetidin-3-yl)piperidine with key analogs from the literature:
Key Structural and Functional Differences:
Azetidine vs. Larger Rings : The target compound’s azetidine ring (4-membered) imposes greater steric strain compared to five- or six-membered rings in analogs like piperidin-4-one . This strain may enhance reactivity, particularly in electrophilic interactions.
Styrylsulfonyl Group : Unlike the acyl or aryl groups in nigramides or 1-acetyl-piperidin-4-one , the styrylsulfonyl moiety is a strong electron-withdrawing group. This could increase solubility in polar solvents and promote interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes).
Methoxy Positioning: The 4-methoxy group on the piperidine core distinguishes it from compounds like nigramides, where methoxy groups are typically on aryl substituents .
Pharmacological Implications:
- Electrophilic Reactivity : The vinyl sulfone group in the target compound may act as a Michael acceptor, a feature absent in nigramides and other acylated piperidines . This reactivity is exploited in covalent drug design (e.g., kinase inhibitors).
- Antimicrobial Potential: Piperidin-4-one derivatives with methoxyaryl groups exhibit antimicrobial activity , suggesting the target compound’s methoxy group could confer similar properties, though its sulfonyl group may alter selectivity.
- Dimerization Potential: Dimeric nigramides with cyclobutane/cyclohexene cores show enhanced bioactivity , but the target compound’s monomeric structure may limit such effects unless it participates in in situ dimerization.
Research Findings and Data
Crystallographic Analysis:
For example, 1-acetyl-piperidin-4-one was analyzed via single-crystal X-ray diffraction, revealing planar geometry at the ketone and torsional angles influenced by methoxy substituents . Applying these techniques to the target compound would clarify the azetidine ring’s puckering and sulfonyl group orientation.
Q & A
Basic: What synthetic strategies are employed for (E)-4-methoxy-1-(1-(styrylsulfonyl)azetidin-3-yl)piperidine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the azetidine and piperidine rings. Key steps include:
- Sulfonylation : Styrylsulfonyl groups are introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions (e.g., dichloromethane) and catalysts like triethylamine to stabilize intermediates .
- Protection-Deprotection : Methoxy and sulfonyl groups may require temporary protection (e.g., tert-butyloxycarbonyl, BOC) to prevent side reactions during ring formation .
- Optimization : Reaction temperatures (0–60°C) and solvent polarity (e.g., DMF for polar intermediates) are adjusted to maximize yield. HPLC monitoring ensures intermediate purity (>95%) before proceeding .
Basic: Which analytical techniques are critical for verifying the compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the azetidine-piperidine junction and (E)-styryl configuration. Key signals include methoxy protons (δ 3.2–3.5 ppm) and sulfonyl-linked aromatic protons (δ 7.3–8.1 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and purity (>98%) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves stereochemical ambiguities, with R-factor refinement (<0.05) ensuring accuracy .
Advanced: How can contradictory crystallographic data (e.g., disordered sulfonyl groups) be resolved during structural determination?
Methodological Answer:
- Data Collection : High-resolution data (d-spacing <0.8 Å) at low temperature (100 K) minimizes thermal motion artifacts .
- Software Tools : SHELXL’s PART instruction models disorder, while Olex2’s SQUEEZE algorithm removes solvent contributions from electron density maps .
- Validation : Hirshfeld surface analysis identifies improbable intermolecular contacts (e.g., S=O···H-C interactions), and RIGU restraints refine geometries .
Advanced: What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- DFT Calculations : Gaussian09 optimizes ground-state geometry (B3LYP/6-31G* basis set) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions for target binding .
- Molecular Docking : AutoDock Vina screens against protein databases (e.g., PDB ID 7BZM for kinase targets), using Lamarckian genetic algorithms to rank binding affinities (ΔG < -8 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (50 ns trajectories, RMSD <2 Å) under physiological conditions .
Advanced: How can structure-activity relationship (SAR) studies address inconsistent bioactivity data across assays?
Methodological Answer:
- Analog Synthesis : Systematic variation of substituents (e.g., replacing methoxy with ethoxy or halogens) identifies critical pharmacophores .
- Assay Standardization :
- Data Reconciliation : Multivariate regression models (e.g., PLS in R) correlate structural descriptors (logP, polar surface area) with activity .
Basic: What structural features influence the compound’s stability under physiological conditions?
Methodological Answer:
- Sulfonyl Group : Electron-withdrawing nature reduces azetidine ring strain but increases susceptibility to hydrolysis at extreme pH .
- Azetidine-Piperidine Junction : Chair conformation of piperidine minimizes steric clash with the styrylsulfonyl group, enhancing thermal stability (TGA decomposition >200°C) .
- Solubility : LogP (~2.5) and hydrogen-bond acceptors (N, O) balance membrane permeability and aqueous solubility (≥50 µM in PBS) .
Advanced: How do salt forms (e.g., tartrate, hydrochloride) alter the compound’s physicochemical profile?
Methodological Answer:
- Salt Screening : High-throughput crystallography (96-well plates) identifies stable salts. Tartrate salts improve aqueous solubility (2-fold vs. free base) but reduce logD by 0.5 units .
- Dissolution Testing : USP Apparatus II (paddle method, 50 rpm) in simulated gastric fluid (pH 1.2) compares bioavailability (AUC0–24h) of salt vs. free base .
- Stability Studies : Accelerated aging (40°C/75% RH for 6 months) monitors degradation via LC-MS, with Arrhenius plots predicting shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
